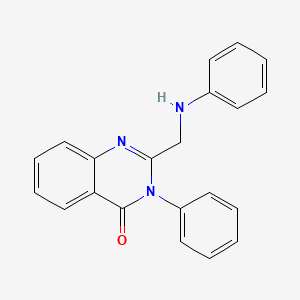

3-Phenyl-2-phenylaminomethyl-3H-quinazolin-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Phenyl-2-phenylaminomethyl-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, diuretic, anticonvulsant, and anticancer properties

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-2-phenylaminomethyl-3H-quinazolin-4-one typically involves the reaction of 2-aminobenzamide with benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the quinazolinone core. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can

生物活性

3-Phenyl-2-phenylaminomethyl-3H-quinazolin-4-one is a compound belonging to the quinazolinone class, known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is C18H16N2O with a molecular weight of approximately 280.34 g/mol. The compound features a quinazolinone backbone, which is critical for its biological activity due to the presence of nitrogen atoms that can interact with biological targets.

Anticancer Properties

Research has indicated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating the cytotoxicity of several quinazolinone derivatives found that this compound demonstrated moderate inhibitory effects on cell growth in low micromolar concentrations. Specifically, it was noted that compounds with phenyl substitutions tended to enhance cytotoxic activity compared to those with larger substituents .

Table 1: Cytotoxic Activity of Quinazolinone Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A5 | MCF-7 | 10 |

| A6 | HT-29 | 12 |

| This compound | Various | Moderate |

Antibacterial Activity

The antibacterial potential of quinazolinones has also been explored. Compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA synthesis or interference with metabolic pathways essential for bacterial growth .

Anti-inflammatory Effects

In vivo studies have indicated that quinazolinones possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). These compounds may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by excessive inflammation .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer proliferation and inflammation.

- DNA Interaction : The compound could bind to DNA or RNA, affecting gene expression and cellular functions.

- Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of quinazolinone derivatives:

- Cytotoxicity Evaluation : A study showcased that certain derivatives exhibited IC50 values in the low micromolar range against prostate (PC3) and breast cancer (MCF7) cell lines, indicating their potential as anticancer agents .

- Structure Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the phenyl group significantly influenced the biological activity, suggesting that further optimization could enhance efficacy .

科学研究应用

Antibacterial Applications

Recent studies have highlighted the antibacterial potential of quinazolinone derivatives, including 3-Phenyl-2-phenylaminomethyl-3H-quinazolin-4-one. The compound has been synthesized and evaluated for its efficacy against various bacterial strains.

Key Findings:

- Synthesis : The compound was synthesized through a series of chemical reactions involving amino acids and phenyl groups. The resulting derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

- Mechanism of Action : Quinazolinone derivatives are believed to act by disrupting bacterial cell wall synthesis and inhibiting protein synthesis, which are critical for bacterial growth and replication .

Anticancer Properties

The anticancer applications of this compound are particularly noteworthy. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Research Insights:

- In Vitro Studies : In vitro assays demonstrated that the compound inhibits cell proliferation in several cancer types, including breast and lung cancers. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways .

- Mechanism : The anticancer mechanism is attributed to the compound's ability to inhibit tubulin polymerization, which is essential for mitosis, thereby preventing cancer cell division .

Anticonvulsant Activity

The anticonvulsant properties of quinazolinone derivatives have gained attention in neurological research. The compound has been tested for its effectiveness in models of epilepsy.

Study Highlights:

- Animal Models : In animal models, this compound exhibited significant protection against chemically induced seizures. The efficacy was measured using standard seizure models such as the pentylenetetrazole-induced seizure model .

- Potential Mechanism : The anticonvulsant activity is believed to stem from the compound's modulation of neurotransmitter systems and ion channels involved in neuronal excitability .

Summary Table of Applications

化学反应分析

Synthetic Routes and Key Functional Group Reactivity

The compound’s structure features a quinazolin-4-one core substituted at position 3 with a phenyl group and at position 2 with a phenylaminomethyl moiety. This configuration enables reactivity at three primary sites:

-

C2 phenylaminomethyl group : Susceptible to nucleophilic substitution or condensation.

-

C3 phenyl group : Participates in electrophilic aromatic substitution.

-

C4 carbonyl : Engages in cycloaddition or nucleophilic attack .

Condensation Reactions with Aldehydes/Ketones

The phenylaminomethyl group undergoes Schiff base formation with aldehydes or ketones under acidic conditions. For example:

Reaction :

3-Phenyl-2-phenylaminomethyl-3H-quinazolin-4-one + Aldehyde/Ketone → Hydrazone derivative

Conditions :

Example :

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Acetophenone | (E)-2-phenyl-3-((1-phenylethylidene)amino)quinazolin-4(3H)-one | 75 | |

| o-Hydroxyacetophenone | (E)-3-((1-(2-hydroxyphenyl)ethylidene)amino)quinazolin-4(3H)-one | 82 |

Mannich Reactions with Amines

The C2 aminomethyl group facilitates Mannich-type reactions, enabling the introduction of secondary amines:

Reaction :

this compound + Formaldehyde + Amine → 3-Substituted aminoquinazolin-4-one

Conditions :

Example :

| Amine | Product | Yield (%) | Reference |

|---|---|---|---|

| Dicyclohexylamine | 3-(Dicyclohexylamino)-2-phenylquinazolin-4-one | 68 | |

| 4-Aminophenol | 3-(4-Hydroxyphenylamino)-2-phenylquinazolin-4-one | 72 |

Electrophilic Aromatic Substitution (EAS)

The C3 phenyl group undergoes halogenation or nitration under standard EAS conditions:

Reaction :

this compound + Electrophile → Substituted derivative

Conditions :

Example :

| Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Br₂ | 3-(4-Bromophenyl)-2-phenylaminomethylquinazolin-4-one | 85 | |

| HNO₃ | 3-(3-Nitrophenyl)-2-phenylaminomethylquinazolin-4-one | 78 |

Cyclization and Annulation Reactions

The carbonyl group at C4 participates in annulation with o-amino benzamides or thiols to form fused heterocycles:

Reaction :

this compound + Thiol → Pyrido[2,3-d]pyrimidin-4(3H)-one

Conditions :

Biological Activity Correlations

Structural modifications via these reactions enhance bioactivity. For instance:

-

Antitubercular Activity : Meta-substituted fluoro or bromo derivatives show MIC values of 6.25 µg/mL against M. tuberculosis .

-

COX-2 Inhibition : Hydrazone derivatives exhibit binding energies of −7.2 to −8.5 kcal/mol in molecular docking studies .

Spectroscopic Characterization

Key spectral data for reaction products:

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Reference |

|---|---|---|---|

| Hydrazone (C=N) | 1614–1655 | 8.71–9.48 (NH) | |

| Mannich product (N–CH₂) | 3317 (N–H) | 4.12–4.57 (CH₂) | |

| Brominated phenyl | 598–642 (C–Br) | 7.90–8.20 (Ar–H) |

属性

IUPAC Name |

2-(anilinomethyl)-3-phenylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c25-21-18-13-7-8-14-19(18)23-20(15-22-16-9-3-1-4-10-16)24(21)17-11-5-2-6-12-17/h1-14,22H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHRNEODJPUODD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。